molecular formula C17H21N5O B1679381 Noberastine CAS No. 110588-56-2

Noberastine

Katalognummer B1679381
CAS-Nummer: 110588-56-2
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: VNIOQSAWKLOGLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Noberastine is a compound with the molecular formula C17H21N5O . It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . It is also known as a H1-receptor antagonist .


Molecular Structure Analysis

The molecular structure of Noberastine consists of 17 carbon atoms, 21 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom . The exact mass of Noberastine is 311.17, and its average mass is 311.382 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Noberastine include a molecular formula of C17H21N5O, an average mass of 311.382 Da, and a mono-isotopic mass of 311.174622 Da . Further details about its solubility, melting point, boiling point, etc., are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Noberastine

  • Antihistaminic Effects Noberastine has been studied for its antihistaminic effects. A study demonstrated its effectiveness in inhibiting weal and flare formation induced by histamine in healthy volunteers. Three different doses of noberastine (10, 20, and 30 mg) were compared to a placebo, showing significant inhibition of weal and flare at all doses, with the 30 mg dose being the most effective (Kamali, Emanuel, & Rawlins, 2004).

  • Safety Profile in Clinical Trials In clinical trials, noberastine, alongside other modern antihistamines, showed fewer adverse effects compared to classic antihistamines, with a lower incidence of effects like sedation and fatigue. This study highlighted noberastine's safety profile, with fewer adverse effects observed in patients using it (Rodríguez & González, 2000).

Zukünftige Richtungen

While specific future directions for Noberastine are not mentioned in the search results, the field of drug development is always evolving with ongoing research to improve drug efficacy, reduce side effects, and discover new therapeutic applications .

Relevant Papers A paper titled “Pharmacodynamic model of slow reversible binding and its applications in pharmacokinetic/pharmacodynamic modeling: review and tutorial” discusses the pharmacokinetic and pharmacodynamic relationships of several drugs, including Noberastine . Another paper provides a clinical evaluation of the efficacy and safety of Noberastine . These papers provide valuable insights into the properties and potential applications of Noberastine.

Eigenschaften

IUPAC Name

3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-12-4-5-14(23-12)11-22-16-15(3-2-8-19-16)21-17(22)20-13-6-9-18-10-7-13/h2-5,8,13,18H,6-7,9-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIOQSAWKLOGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C3=C(C=CC=N3)N=C2NC4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149317
Record name Noberastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Noberastine

CAS RN

110588-56-2, 111922-05-5
Record name Noberastine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110588562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noberastine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111922055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noberastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOBERASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HPD98OUWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Noberastine
Reactant of Route 2
Noberastine
Reactant of Route 3
Noberastine
Reactant of Route 4
Noberastine
Reactant of Route 5
Noberastine
Reactant of Route 6
Noberastine

Citations

For This Compound
81
Citations
A Knight, MA Drouin, WH Yang, M Alexander… - Journal of allergy and …, 1991 - Elsevier
Noberastine (NOB), a new histamine H 1 antagonist, has potent and specific peripheral antihistaminic activity. To evaluate the efficacy and safety of NOB in ragweed seasonal allergic …
Number of citations: 15 www.sciencedirect.com
R Wood-Baker, MB Emanuel… - British journal of …, 1993 - ncbi.nlm.nih.gov
… H1-receptor antagonist noberastine, structurally modified from … An increase in plasma concentrations of noberastine was seen … We conclude that noberastine is an effective H1-receptor …
Number of citations: 7 www.ncbi.nlm.nih.gov
JE Leysen, W Gommeren, PFM Janssen… - Drug development …, 1991 - Wiley Online Library
… Noberastine showed the lowest K i,app ‐value in various … Noberastine and astemizole were the most potent componds … Astemizole was extremely long acting, noberastine, mequitazine …
Number of citations: 16 onlinelibrary.wiley.com
HYA Lau, CW Tsang, PPP Wong - Inflammation Research, 1995 - Springer
… Noberastine was unique in this study. It inhibited histamine release induced by A23187 (45.1%4-4.0% inhibition at 10-4M, Fig. lb) much more effectively than that by anti-IgE (20.9% ± …
Number of citations: 2 link.springer.com
F Kamali, M Emanuel, MD Rawlins - European journal of clinical …, 1991 - Springer
… doses of noberastine compared to placebo. The mean steady-state plasma concentrations of noberastine were significantly higher with increasing daily doses of noberastine (trough …
Number of citations: 3 link.springer.com
JE Leysen - Drug Dev Res, 1987 - cir.nii.ac.jp
Competitive study of central and peripheral histamine H_1-receptor binding in vitro and ex vivo of non sedating antihistamines and of noberastine, a new agent. | CiNii Research …
Number of citations: 1 cir.nii.ac.jp
JL González - Allergologia et Immunopathologia, 2000 - europepmc.org
… Loratadine (28.4%) and noberastine (22.3%) are the antihistaminics with less adverse effects. … Noberastine and loratadine are the antihistaminics with less adverse effects in this study. …
Number of citations: 1 europepmc.org
RL Gillon, D Hillman, P Thompson - 1992 - research-repository.uwa.edu.au
The effect of a new non-sedating anti-histamine Noberastine on lung, skin and CNS responses — the UWA Profiles and Research Repository … The effect of a new non-sedating …
Number of citations: 0 research-repository.uwa.edu.au
WK Dolen, PB Williams, JW Koepke… - Journal of Allergy and …, 1991 - Mosby
Number of citations: 1
MA Drouin, A Knight, WH Yang, M Alexander… - Journal of Allergy and …, 1991 - Mosby
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.